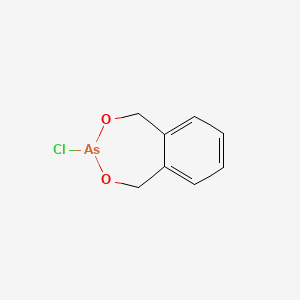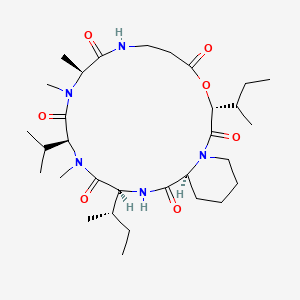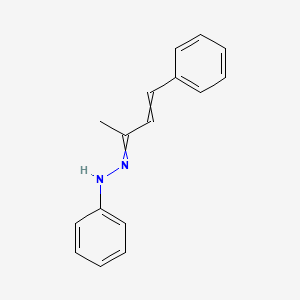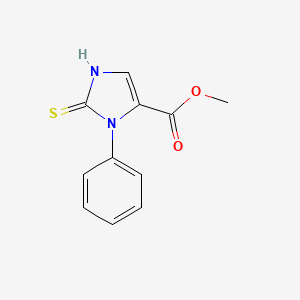
Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a thioxo group (C=S) and a carboxylate ester group (COOCH3), making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl isothiocyanate with ethyl 2-amino-3-phenylpropanoate under basic conditions, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The thioxo group can form strong interactions with metal ions or other electrophilic centers, enhancing its binding affinity .
Comparación Con Compuestos Similares
- Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate
- Methyl 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
- Phenyl 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
Comparison: Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate is unique due to the presence of both a phenyl group and a thioxo group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced binding to biological targets and improved stability under various conditions .
Propiedades
Número CAS |
83763-09-1 |
|---|---|
Fórmula molecular |
C11H10N2O2S |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
methyl 3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)9-7-12-11(16)13(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,16) |
Clave InChI |
LBAHSLRQMFWHLF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CNC(=S)N1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


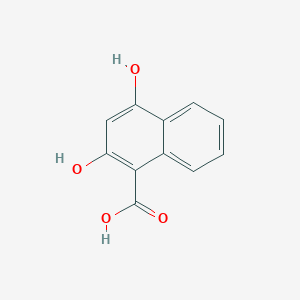
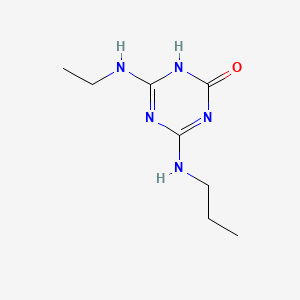
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
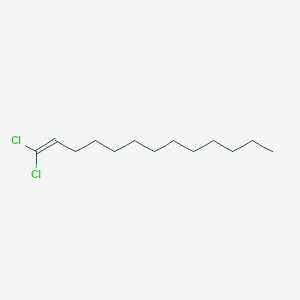
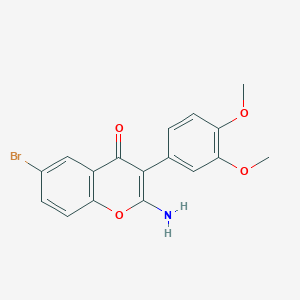

![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
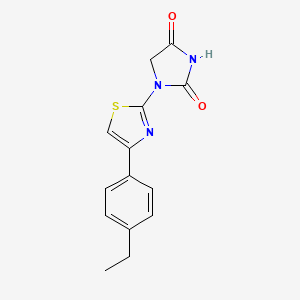
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
